[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride
Description
[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methanamine hydrochloride moiety at the 4-position. The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility.
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGWQSRVPFRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base can yield the desired oxazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the oxazole ring.
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group enhances its lipophilicity, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The following table summarizes structural analogs and their distinguishing characteristics:
| Compound Name | Molecular Formula | CAS Number | Core Heterocycle | Substituents | Key Features |
|---|---|---|---|---|---|
| [5-(Trifluoromethyl)oxazol-4-yl]methanamine HCl | C₅H₆ClF₃N₂O (inferred) | Not provided | Oxazole | -CF₃ at C5, -CH₂NH₂·HCl at C4 | Aromatic, electron-deficient core |
| 1-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]methanamine HCl | C₅H₇ClF₃N₃ (EN300-158920) | Not provided | Pyrazole | -CF₃ at C5, -CH₂NH₂·HCl at C4 | Additional NH group, higher basicity |
| [3-(4-Biphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine HCl | C₁₆H₁₇ClN₂O | 1445127-44-5 | Dihydro-oxazole | Biphenyl at C3, -CH₂NH₂·HCl | Non-aromatic, increased flexibility |
| [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl | C₉H₈ClFN₂O (inferred) | 1834-27-1 | Oxadiazole | 2-Fluorophenyl at C5, -CH₂NH₂·HCl | More electron-deficient, planar |
Structural and Functional Analysis
Oxazole vs. Pyrazole Analogs
- Electronic Properties: The oxazole core is less basic than pyrazole due to the electronegative oxygen atom, which reduces electron density on the ring.
- Metabolic Stability : The -CF₃ group in both compounds improves resistance to oxidative metabolism. However, the pyrazole analog’s NH group may introduce additional metabolic vulnerability via N-oxidation or conjugation .
Oxazole vs. Dihydro-Oxazole
- This could lower binding affinity to flat hydrophobic pockets but improve solubility due to increased flexibility .
Oxazole vs. Oxadiazole
Biological Activity
[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is a compound characterized by its unique trifluoromethyl group and oxazole ring structure, which contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, through a synthesis of recent research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 180.10 g/mol
- CAS Number : 82652476
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is often associated with increased biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, research on related compounds has shown enhanced efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent pharmacological studies. The compound has been evaluated for its cytotoxic effects on several cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives of oxazole compounds exhibited cytotoxicity with IC values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
- Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .
- Mechanism of Action :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
